

# Application Notes & Protocols: Utilizing LM-4108 in Gastric Cancer Research Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Introduction to LM-4108**

**LM-4108** (Cafelkibart) is a novel, Fc-optimized humanized monoclonal antibody designed to target the C-C chemokine receptor 8 (CCR8). In the context of oncology, **LM-4108** is being investigated as an immunotherapeutic agent. Clinical studies have demonstrated its potential in treating advanced solid tumors, including gastric cancer, particularly in patients who have developed resistance to anti-PD-1 therapies.[1][2][3] The primary mechanism of action for **LM-4108** is the selective depletion of tumor-infiltrating regulatory T cells (Tregs), which are highly immunosuppressive and represent a significant barrier to effective anti-tumor immunity.[2][3]

## Rationale for Targeting CCR8 in Gastric Cancer

The tumor microenvironment (TME) in gastric cancer is often infiltrated by various immune cells, including Tregs, which suppress the function of cytotoxic T lymphocytes (CTLs) that are essential for killing cancer cells.

Selective Expression: CCR8 is highly and selectively expressed on tumor-infiltrating Tregs
compared to Tregs in peripheral blood or other healthy tissues.[4][5][6] This specificity allows
for targeted depletion within the tumor, potentially minimizing systemic autoimmune side
effects.[5][7]



- Prognostic Significance: Upregulated expression of CCR8 in gastric cancer tissues has been associated with tumor grade, nodal metastasis, and poorer overall survival, highlighting its role as a negative prognostic biomarker.[8]
- Mechanism of Immunosuppression: The interaction of CCR8 with its ligand, CCL1, within the TME can potentiate the suppressive function of Tregs.[9] Anti-CCR8 antibodies like LM-4108 are engineered with an optimized Fc region to induce potent antibody-dependent cell-mediated cytotoxicity (ADCC) and/or antibody-dependent cellular phagocytosis (ADCP), leading to the elimination of these immunosuppressive cells.[4][5][10] By depleting CCR8+Tregs, LM-4108 aims to remove this immunosuppressive shield, thereby enhancing the antitumor activity of effector T cells.[4][6]

# Key Signaling Pathway: CCR8-Mediated Treg Function

The CCL1-CCR8 signaling axis is crucial for the function and potentiation of tumor-infiltrating Tregs. While therapeutic antibodies like **LM-4108** focus on depletion rather than signaling blockade, understanding the pathway provides context for the target's biological role.





Click to download full resolution via product page

**Figure 1.** CCR8 signaling enhances Treg suppressive function, which is targeted for depletion by **LM-4108**.

## **Preclinical Evaluation Data**

While specific preclinical data for **LM-4108** in gastric cancer models is not publicly available, the following tables summarize representative findings for other anti-CCR8 antibodies in



various syngeneic tumor models, which provide a basis for expected activity.

**Table 1: In Vivo Monotherapy Efficacy of Anti-CCR8** 

**Antibodies in Syngeneic Mouse Models** 

| Tumor Model     | Mouse Strain                 | Treatment     | Key Outcome                              | Reference |
|-----------------|------------------------------|---------------|------------------------------------------|-----------|
| MC38 (Colon)    | C57BL/6                      | Anti-hCCR8 Ab | ~30% Tumor<br>Growth Inhibition<br>(TGI) | [11]      |
| Hepa1-6 (Liver) | C57BL/6<br>(hCCR8<br>HuGEMM) | Anti-hCCR8 Ab | ~50% Tumor<br>Growth Inhibition<br>(TGI) | [11]      |
| CT26 (Colon)    | BALB/c                       | Anti-mCCR8 Ab | Eradication of established tumors        | [6]       |
| EO771 (Breast)  | C57BL/6                      | Anti-mCCR8 Ab | Significant tumor growth delay           | [12]      |

## Table 2: In Vivo Combination Therapy Efficacy of Anti-

**CCR8 Antibodies** 

| Tumor Model            | Mouse Strain | Treatment                     | Key Outcome                                                           | Reference |
|------------------------|--------------|-------------------------------|-----------------------------------------------------------------------|-----------|
| MC38 (Colon)           | C57BL/6      | Anti-mCCR8 Ab<br>+ Anti-PD-1  | Synergistic anti-<br>tumor immunity                                   | [5]       |
| EO771 (Breast)         | C57BL/6      | Anti-mCCR8 Ab<br>+ Anti-PD-L1 | Enhanced tumor<br>growth inhibition<br>vs. single agents              | [12]      |
| Human-CCR8 KI<br>Mouse | N/A          | S-531011 + Anti-<br>mPD-1     | Stronger<br>suppression of<br>tumor growth<br>than anti-PD-1<br>alone | [4]       |



## **Experimental Protocols**

The following protocols are representative methodologies for evaluating an anti-CCR8 antibody like **LM-4108** in gastric cancer research models.

## **Protocol 1: In Vitro Treg Suppression Assay**

This assay assesses the ability of an anti-CCR8 antibody to reverse the immunosuppressive function of Tregs on effector T cells.





Click to download full resolution via product page

**Figure 2.** Workflow for assessing the functional impact of **LM-4108** on Treg-mediated suppression.



#### Methodology:

#### · Cell Isolation:

- Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of gastric cancer patients using Ficoll-Paque density gradient centrifugation.[13]
- Isolate CD4+CD25+ Tregs and CD8+ responder T cells from the PBMC fraction using magnetic-activated cell sorting (MACS) kits.[13]

#### · Cell Labeling:

 Label the CD8+ responder T cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE), according to the manufacturer's instructions.

#### · Co-culture Setup:

- Plate the CFSE-labeled CD8+ T cells at a density of 5 x 10<sup>4</sup> cells/well in a 96-well U-bottom plate.
- Add the isolated Tregs at various ratios (e.g., 1:1, 1:2, 1:4; Responder:Treg).
- Add a polyclonal stimulus, such as anti-CD3/CD28 beads, to induce T cell proliferation.

#### Treatment:

- Add LM-4108 or an isotype control antibody to the designated wells at a final concentration of 10-20 μg/mL.
- Incubation and Analysis:
  - Incubate the plate for 4-5 days at 37°C, 5% CO2.[13]
  - Harvest cells and analyze the CFSE dilution in the CD8+ T cell population via flow cytometry. A decrease in CFSE intensity indicates cell proliferation.



- Collect supernatant before harvesting to measure cytokine levels (e.g., IFN-γ) by ELISA as an indicator of CD8+ T cell effector function.[8]
- Expected Outcome: Wells treated with LM-4108 should show increased CD8+ T cell proliferation (greater CFSE dilution) and higher IFN-y levels compared to isotype control, indicating a reversal of Treg suppression.[8]

## Protocol 2: In Vivo Efficacy in a Syngeneic Mouse Model

This protocol describes how to test the anti-tumor efficacy of an anti-CCR8 antibody in an immunocompetent mouse model. Since **LM-4108** is a humanized antibody, a surrogate antimouse CCR8 antibody or a humanized CCR8 knock-in mouse model would be required.





Click to download full resolution via product page

**Figure 3.** Experimental workflow for evaluating anti-CCR8 antibody efficacy in a syngeneic mouse model.

#### Methodology:

Animal Model and Cell Line:



- Use an immunocompetent mouse strain, such as C57BL/6.
- Select a syngeneic murine gastric cancer cell line (e.g., YTN16).
- Alternatively, use a humanized CCR8 knock-in mouse (CCR8 HuGEMM) to test the human-specific LM-4108 directly.[11]
- Tumor Implantation:
  - Subcutaneously inject 1 x 10<sup>6</sup> tumor cells in 100 μL of PBS into the flank of each mouse.
- Treatment Schedule:
  - When tumors reach an average volume of 80-120 mm<sup>3</sup>, randomize mice into treatment groups (n=8-10 per group):
    - Group 1: Vehicle control (PBS or isotype control antibody).
    - Group 2: Anti-CCR8 antibody (e.g., 10 mg/kg, intravenously, twice weekly).[11][12]
    - Group 3: Anti-PD-1 antibody (as a comparator or combination partner).
    - Group 4: Anti-CCR8 antibody + Anti-PD-1 antibody.
- Monitoring:
  - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume
     (Volume = 0.5 x Length x Width²).
  - Monitor body weight and overall animal health.
- Endpoint and Analysis:
  - Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.
  - Harvest tumors and spleens.



- Prepare single-cell suspensions from tumors and analyze by flow cytometry for the frequency and absolute numbers of CD4+FoxP3+ Tregs, CD8+ T cells, and other immune populations.
- Perform immunohistochemistry (IHC) on tumor sections to visualize immune cell infiltration.
- Expected Outcome: The anti-CCR8 antibody groups should exhibit significant tumor growth inhibition compared to the control group.[5][6] This should correlate with a marked reduction in intratumoral Tregs and an increased ratio of CD8+ T cells to Tregs.[14] The combination with anti-PD-1 is expected to show synergistic or additive effects.[4][5]

### Conclusion

**LM-4108** represents a promising therapeutic strategy for gastric cancer by targeting and depleting immunosuppressive CCR8+ Tregs within the tumor microenvironment. The protocols and data presented here provide a framework for researchers to investigate the preclinical efficacy and mechanism of action of **LM-4108** and similar anti-CCR8 antibodies. Such studies are critical for optimizing combination therapies and identifying biomarkers to guide clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function PMC [pmc.ncbi.nlm.nih.gov]
- 2. Program Guide ASCO Meeting Program Guide [meetings.asco.org]
- 3. Efficacy and safety of LM-108, an anti-CCR8 monoclonal antibody, in combination with an anti-PD-1 antibody in patients with gastric cancer: Results from phase 1/2 studies. - ASCO [asco.org]



- 4. S-531011, a Novel Anti-Human CCR8 Antibody, Induces Potent Antitumor Responses through Depletion of Tumor-Infiltrating CCR8-Expressing Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. Selective depletion of tumor-infiltrating regulatory T cells with BAY 3375968, a novel Fcoptimized anti-CCR8 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Prognostic Biomarker CCR8 for Gastric Cancer and Anti-CCR8 Blockade Attenuate the Immunosuppressive Capacity of Tregs In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. bms.com [bms.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. Targeting Immunosuppression with FPA157: A Novel Anti-CCR8 Approach to Deplete Tumor-Infiltrating Regulatory T Cells [synapse.patsnap.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Utilizing LM-4108 in Gastric Cancer Research Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014790#using-lm-4108-in-gastric-cancer-research-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com